molecular formula C34H39Cl3N2O6S B1244359 Unii-W4Z4RE0jzq

Unii-W4Z4RE0jzq

Cat. No.: B1244359
M. Wt: 710.1 g/mol
InChI Key: IHDDYKNRVLPVEV-FFKPOUSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CS-003 is a triple tachykinin receptor antagonist with high affinity for human neurokinin receptors NK1, NK2, and NK3. It has shown therapeutic efficacy in treating respiratory diseases associated with neurokinins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CS-003 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of CS-003 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: CS-003 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

CS-003 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study receptor-ligand interactions.

    Biology: Investigated for its role in modulating neurokinin-related pathways.

    Medicine: Explored for its therapeutic potential in treating respiratory diseases and other conditions associated with neurokinins.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

CS-003 exerts its effects by antagonizing neurokinin receptors NK1, NK2, and NK3. It inhibits the binding of neurokinins to these receptors, thereby blocking their downstream signaling pathways. This results in the suppression of neurokinin-related responses, such as bronchoconstriction and vascular hyperpermeability .

Comparison with Similar Compounds

    Spantide I: A selective antagonist of the NK1 receptor.

    Substance P: An endogenous neuropeptide that acts on neurokinin receptors.

    Eledoisin: A specific agonist of NK2 and NK3 receptors.

Uniqueness of CS-003: CS-003 is unique in its ability to antagonize all three neurokinin receptors (NK1, NK2, and NK3) with high affinity. This broad-spectrum antagonism makes it a valuable compound for studying neurokinin-related pathways and developing therapeutic agents .

Properties

Molecular Formula

C34H39Cl3N2O6S

Molecular Weight

710.1 g/mol

IUPAC Name

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride

InChI

InChI=1S/C34H38Cl2N2O6S.ClH/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40;/h4-9,18-20H,10-17,21-22H2,1-3H3;1H/t33-,45-;/m0./s1

InChI Key

IHDDYKNRVLPVEV-FFKPOUSOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl.Cl

Synonyms

1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide
CS 003
CS-003
CS003
TNRA cpd

Origin of Product

United States

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